alpha-Isolupanine
Overview
Description
Synthesis Analysis
Alpha-Isolupanine can be synthesized through the dehydrogenation of lupanine, a process that involves mercuric acetate and N-bromosuccinimide as key reagents. This synthesis pathway allows for the conversion of lupanine to alpha-Isolupanine, offering insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).
Scientific Research Applications
1. Teratogenicity Evaluation
Alpha-Isolupanine has been identified in studies focusing on potential teratogenic effects. For example, a study on blue cohosh rhizomes identified alpha-Isolupanine among several alkaloids. This study used an in vitro rat embryo culture to evaluate teratogenic activity, finding that alpha-Isolupanine was not teratogenic at the tested concentrations (Kennelly et al., 1999).
2. Biosynthesis Analysis
Research has been conducted on the biosynthesis of quinolizidine alkaloids, including alpha-Isolupanine. A study on Lupinus texensis showed possible interconversion of lupanine and alpha-Isolupanine, highlighting the alkaloid's role in plant biochemistry (Chaudhuri & Keller, 1991).
3. Structural Analysis
The molecular structure of alpha-Isolupanine has been determined through various techniques, including X-ray diffraction. Understanding its crystal and molecular structure provides valuable insights for chemical research and potential pharmaceutical applications (Kozioł, 1986).
4. Chemical Analysis Techniques
Alpha-Isolupanine has been a subject of studies focusing on advanced chemical analysis methods. For instance, its identification and quantification in various species were achieved using techniques like capillary gas chromatography (Priddis, 1983).
properties
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJIIVLEOETIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871681 | |
Record name | Spartein-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Isolupanine | |
CAS RN |
486-87-3 | |
Record name | (+)-α-isolupanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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